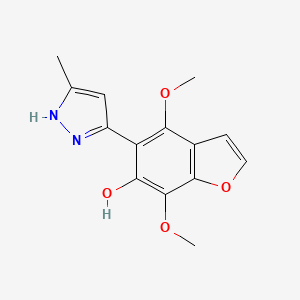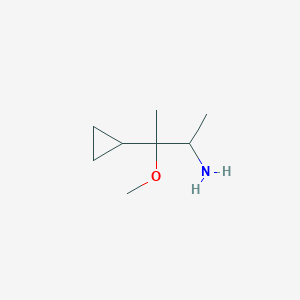![molecular formula C12H13ClN2O6S B2772268 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 368427-83-2](/img/structure/B2772268.png)
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C12H13ClN2O6S. It is known for its applications in various scientific research fields, particularly in chemistry and biology. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, including the introduction of the sulfonyl and nitrophenyl groups to the piperidine ring. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure its high purity and yield.
Chemical Reactions Analysis
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
4-Chloro-3-nitrophenylsulfonyl chloride: This compound is a precursor in the synthesis of this compound.
4-Chloro-3-nitrophenylsulfonamide: This compound shares the nitrophenylsulfonyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(7-11(10)15(18)19)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHPZXDFWAGBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)
![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)


![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)
![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)


